molecular formula C3H6ClF2NO B13122603 Methyl 2,2-difluoroacetimidate hydrochloride

Methyl 2,2-difluoroacetimidate hydrochloride

Cat. No.: B13122603
M. Wt: 145.53 g/mol
InChI Key: MAXVEUPTZTYOAJ-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoroacetimidate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties It is a derivative of difluoroacetic acid and is characterized by the presence of two fluorine atoms attached to the carbon adjacent to the imidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-difluoroacetimidate hydrochloride typically involves the reaction of difluoroacetic acid with methanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate ester, which is then converted to the imidate by treatment with ammonia or an amine. The hydrochloride salt is obtained by reacting the imidate with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoroacetimidate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The imidate group can be hydrolyzed to form the corresponding amide or carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form difluoroacetic acid derivatives or reduction to form difluoroethyl derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Hydrolysis Agents: Water or aqueous acids/bases are used for hydrolysis.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substitution Products: Difluoroacetamides, difluoroacetates, and other substituted derivatives.

    Hydrolysis Products: Difluoroacetic acid and its derivatives.

    Oxidation Products: Difluoroacetic acid derivatives.

    Reduction Products: Difluoroethyl derivatives.

Scientific Research Applications

Methyl 2,2-difluoroacetimidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

    Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine-containing moieties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoroacetimidate hydrochloride involves its ability to act as an electrophile due to the presence of the electron-withdrawing fluorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-difluoroacetate: Similar in structure but lacks the imidate group, making it less reactive in certain substitution reactions.

    Difluoroacetamide: Contains an amide group instead of the imidate, leading to different reactivity and applications.

    Difluoroacetic acid: The parent compound, which is less reactive due to the absence of the imidate group.

Uniqueness

Methyl 2,2-difluoroacetimidate hydrochloride is unique due to the presence of both the imidate group and the electron-withdrawing fluorine atoms. This combination imparts high reactivity and versatility in organic synthesis, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C3H6ClF2NO

Molecular Weight

145.53 g/mol

IUPAC Name

methyl 2,2-difluoroethanimidate;hydrochloride

InChI

InChI=1S/C3H5F2NO.ClH/c1-7-3(6)2(4)5;/h2,6H,1H3;1H

InChI Key

MAXVEUPTZTYOAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C(F)F.Cl

Origin of Product

United States

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